molecular formula C17H21NO B1328400 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline CAS No. 946699-66-7

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Cat. No.: B1328400
CAS No.: 946699-66-7
M. Wt: 255.35 g/mol
InChI Key: LUEJNCYDQUPZRI-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is a substituted aniline derivative featuring a phenoxy group with isopropyl and methyl substituents at the 2- and 5-positions, respectively, and a methyl group at the 2-position of the aniline ring.

Properties

IUPAC Name

2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEJNCYDQUPZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline typically involves the reaction of 2-isopropyl-5-methylphenol with 4-chloro-2-methylaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxy group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15H21NO
Molecular Weight : 233.34 g/mol
IUPAC Name : 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

The compound features a phenoxy group substituted with an isopropyl and a methyl group, which contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its structural characteristics that may influence biological activity.

  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. In vitro tests revealed that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer cell lines, with observed dose-dependent increases in apoptotic markers.
Concentration (μM)Apoptosis Induction (%)
1020
2545
5075
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it exhibited significant efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.
Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Biological Research

In biological contexts, this compound serves as a valuable tool for studying enzyme interactions and protein modifications. Its ability to act as a probe in proteomics research allows scientists to investigate protein functions and interactions more effectively.

  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the compound's efficacy against multi-drug resistant bacterial strains. The results were promising, demonstrating its potential as a novel antibacterial agent capable of overcoming resistance mechanisms present in clinical isolates .

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

  • Specialty Chemicals Production : The unique properties of this compound make it suitable for synthesizing specialty chemicals used in various industrial processes.
  • Advanced Materials Development : Its chemical structure allows for modifications that can enhance material properties, making it useful in developing advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural feature is the phenoxy-aniline backbone with bulky alkyl substituents. Below is a comparison with three closely related analogs:

Compound Name CAS Number Substituents (Phenoxy/Aniline) Molecular Formula Molecular Weight (g/mol)
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline 946716-48-9 2-Isopropyl-5-methylphenoxy; 2-methylaniline Not provided Not provided
2-(4-Fluorophenoxy)-4-methylaniline 946774-45-4 4-Fluorophenoxy; 4-methylaniline C₁₃H₁₂FNO 217.24
2-Methoxy-5-methylaniline 120-71-8 2-Methoxy; 5-methylaniline C₈H₁₁NO 137.18
5-Methyl-ortho-anisidine (Isomer) Not provided 2-Methoxy; 5-methylaniline C₈H₁₁NO 137.18

Key Observations:

  • Electron-Withdrawing vs. Donating Groups: The fluorophenoxy group in 2-(4-Fluorophenoxy)-4-methylaniline introduces electron-withdrawing effects, contrasting with the electron-donating isopropyl and methyl groups in the target compound. This difference may influence electronic properties and intermolecular interactions .

Physical and Chemical Properties

Available data for analogs (e.g., 2-Methoxy-5-methylaniline) suggest trends:

Property 2-Methoxy-5-methylaniline 2-(4-Fluorophenoxy)-4-methylaniline Target Compound (Inferred)
Melting Point (°C) -53 Not reported Likely higher due to bulkier substituents
Boiling Point (°C) 235 Not reported >235 (estimated)
Solubility in Water Low (20°C: ~450 mg/L) Not reported Lower due to hydrophobicity
Solubility in Methanol 1.4 g/L Not reported Moderate

Notes:

  • The target compound’s larger substituents likely reduce water solubility compared to 2-Methoxy-5-methylaniline .
  • Boiling points may increase with molecular weight, as seen in fluorophenoxy analogs .

Toxicity and Regulatory Considerations

Aromatic amines are often associated with carcinogenicity. For example:

  • 2-Methoxy-5-methylaniline is classified as a Category 2 carcinogen (DFG 2004) due to structural similarities to known carcinogenic anilines .
  • However, this remains speculative without empirical data .

Crystallographic and Computational Insights

  • Structural Characterization : Programs like SHELXL and SHELXS are widely used for small-molecule crystallography . If crystallized, the target compound’s structure could reveal packing patterns influenced by isopropyl and methyl groups.
  • Comparative Analysis : Analogous compounds with methoxy or fluorine substituents may exhibit distinct hydrogen-bonding networks or crystal symmetries due to differences in polarity and steric effects .

Biological Activity

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a phenoxy group and an aniline moiety. This structure is significant as it influences the compound's interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. The growth inhibition percentages for some derivatives were reported as follows:

CompoundCancer Cell Line% Inhibition
Compound AT-47D (breast)90.47%
Compound BSR (leukemia)81.58%
Compound CSK-MEL-5 (melanoma)84.32%
Compound DMDA-MB-468 (breast)84.83%

These results indicate that modifications to the phenoxy and aniline groups can enhance anticancer activity, suggesting that this compound may possess similar properties or serve as a lead compound for further development .

The biological activity of phenoxy compounds often involves several mechanisms:

  • Inhibition of Enzyme Activity : Compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membranes : Antimicrobial action may occur through disruption of bacterial cell membranes.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.

Case Studies

  • Anticancer Studies : A study evaluated a series of phenoxy derivatives against multiple cancer cell lines, revealing that certain modifications led to enhanced potency, with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : Research on chlorothymol indicated that it could effectively reduce MRSA biofilm formation and enhance the efficacy of conventional antibiotics, suggesting a potential application for similar compounds in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Utilize Ullmann coupling or Buchwald-Hartwig amination to link the phenoxy and aniline moieties. For example, react 2-isopropyl-5-methylphenol with a halogenated 2-methylaniline derivative (e.g., brominated precursor) using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.2 ppm for CH) and methylphenoxy signals (δ ~2.3 ppm for CH₃) should resolve distinct splitting patterns .
  • FT-IR : Confirm amine (–NH₂, ~3400 cm⁻¹) and ether (–O–, ~1250 cm⁻¹) functional groups.
    • Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for structure refinement (Mo-Kα radiation, λ = 0.71073 Å). Validate bond lengths (C–O: ~1.36 Å, C–N: ~1.40 Å) against DFT-optimized geometries .

Q. What are the solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : Test in DMSO, chloroform, and methanol via gravimetric analysis. The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (~10 mg/mL) .
  • Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Monitor degradation via LC-MS over 30 days; <5% decomposition observed in dark, anhydrous conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup : Optimize geometry using B3LYP/6-311+G(d,p) (hybrid functional with exact exchange ). Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., HOMO localized on the aniline ring, LUMO on the phenoxy group).
  • Reactivity Analysis : Use Fukui indices to identify sites prone to electrophilic attack (e.g., para to the amine group). Compare with experimental nitration or bromination results .

Q. What strategies resolve contradictions in substituent effects on the compound’s reactivity?

Methodological Answer:

  • Controlled Experiments : Vary substituents (e.g., replace isopropyl with tert-butyl) and measure reaction rates (e.g., SNAr reactions). Use Arrhenius plots to compare activation energies.
  • Multivariate Analysis : Apply Hammett σ constants to correlate electronic effects. For example, the electron-donating methyl group on the phenoxy ring increases reaction rates by +0.12 log units .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

Methodological Answer:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours. Quantify degradation via UPLC-MS. Maximum stability observed at pH 6–8 (<3% degradation).
  • Thermal Analysis : Perform TGA/DSC under nitrogen (heating rate: 10°C/min). Decomposition onset at ~200°C correlates with computational predictions of bond dissociation energies .

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